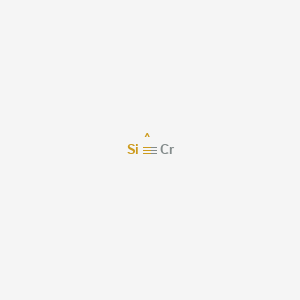

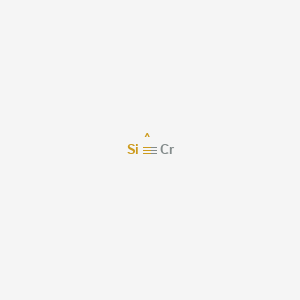

Chromium mono silicide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromium mono silicide is a binary compound consisting of chromium and silicon. It is known for its high thermal stability, excellent mechanical properties, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of microelectronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods, including:

Diffusion Alloying: This involves the diffusion of silicon into chromium from the gas phase.

Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.

Electrochemical Synthesis: this compound can also be produced by electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.

Industrial Production Methods: In industrial settings, this compound is often produced through:

Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon from the gas phase onto a substrate, followed by thermal annealing to form the silicide.

Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a high-vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.

Chemical Reactions Analysis

Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen or carbon at high temperatures.

Major Products Formed:

Oxidation: Silicon dioxide and chromium oxide.

Reduction: Elemental chromium and silicon.

Scientific Research Applications

Chromium mono silicide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of chromium mono silicide involves its interaction with other elements and compounds at the atomic level. The formation of a protective oxide layer during oxidation is a key aspect of its mechanism, as it prevents further oxidation and degradation of the material. Additionally, the diffusion of silicon atoms into the chromium matrix during synthesis enhances the material’s thermal stability and mechanical properties .

Comparison with Similar Compounds

Chromium mono silicide can be compared with other similar compounds, such as:

Chromium disilicide (CrSi2): While chromium disilicide has similar thermal stability and mechanical properties, it has a different stoichiometry and crystal structure, which can affect its electrical and thermal conductivity.

Molybdenum silicide (MoSi2): Molybdenum silicide is another high-temperature material with excellent oxidation resistance.

Tungsten silicide (WSi2): Tungsten silicide is known for its high melting point and good electrical conductivity, making it suitable for use in microelectronics.

Properties

CAS No. |

12018-08-5 |

|---|---|

Molecular Formula |

CrSi |

Molecular Weight |

80.081 g/mol |

InChI |

InChI=1S/Cr.Si |

InChI Key |

DYRBFMPPJATHRF-UHFFFAOYSA-N |

Canonical SMILES |

[Si]#[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.